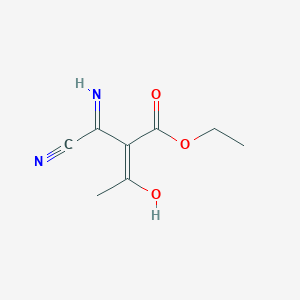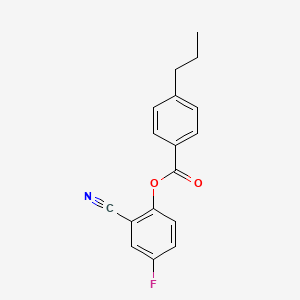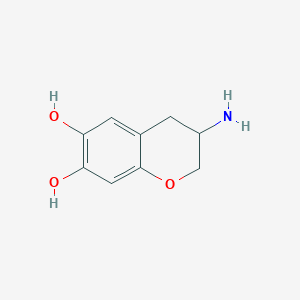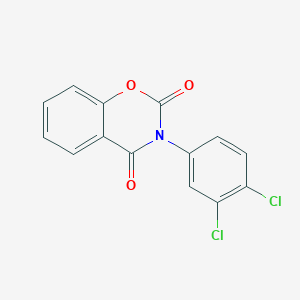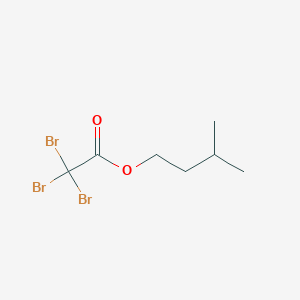
Acetic acid, tribromo, 3-methylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tribromo, 3-methylbutyl ester is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their distinctive odors and are commonly used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, tribromo, 3-methylbutyl ester can be synthesized through the esterification reaction between acetic acid and 3-methylbutanol in the presence of a brominating agent. The reaction typically involves heating the reactants with a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process would likely include steps for the bromination of the alcohol followed by esterification with acetic acid. The use of advanced separation techniques, such as distillation or chromatography, would be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tribromo, 3-methylbutyl ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products
Scientific Research Applications
Acetic acid, tribromo, 3-methylbutyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which acetic acid, tribromo, 3-methylbutyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and 3-methylbutanol, which can participate in further biochemical reactions . The bromine atoms can engage in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, trifluoro-, 3-methylbutyl ester: This compound has a similar ester structure but contains fluorine atoms instead of bromine.
Trichloroacetic acid 3-methylbutyl ester: This ester contains chlorine atoms instead of bromine.
Uniqueness
Acetic acid, tribromo, 3-methylbutyl ester is unique due to its tribromo substitution, which imparts distinct chemical properties and reactivity compared to its fluorinated and chlorinated analogs. The presence of bromine atoms enhances its ability to participate in nucleophilic substitution reactions and affects its overall stability and solubility .
Properties
CAS No. |
90380-69-1 |
|---|---|
Molecular Formula |
C7H11Br3O2 |
Molecular Weight |
366.87 g/mol |
IUPAC Name |
3-methylbutyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
MQOMZSFUDDSYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


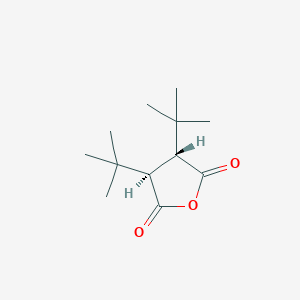

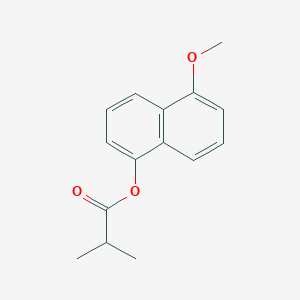
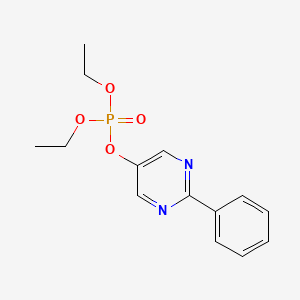
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
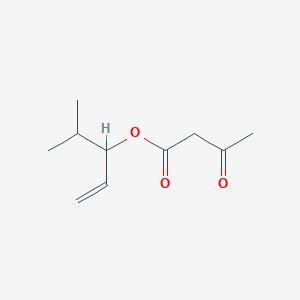
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
